molecular formula C10H12N4 B13083177 11-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene

11-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene

Cat. No.: B13083177
M. Wt: 188.23 g/mol
InChI Key: LSBCPOQICMMHGZ-UHFFFAOYSA-N
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Description

11-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0²,⁷]trideca-1,8,10,12-tetraene is a nitrogen-rich heterocyclic compound characterized by a tricyclic framework containing four nitrogen atoms and a methyl substituent at the 11-position. Its molecular formula is C₁₃H₁₄N₄, with a molecular weight of 226.28 g/mol (CAS: 1443-23-8) . Its synthesis typically involves cyclocondensation reactions, though specific protocols for this derivative remain underexplored in the provided evidence.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

11-methyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,8,10,12-tetraene

InChI

InChI=1S/C10H12N4/c1-7-3-4-8-9(12-7)13-14-6-2-5-11-10(8)14/h3-4,11H,2,5-6H2,1H3

InChI Key

LSBCPOQICMMHGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NN3CCCNC3=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene involves multiple steps, typically starting with the preparation of intermediate compounds that contain the necessary nitrogen atoms. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the tricyclic structure.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories equipped with advanced chemical synthesis equipment. The process involves precise control over reaction parameters to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

11-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitrogen atoms in the compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts such as palladium on carbon. The reactions typically require specific conditions, such as controlled temperatures and inert atmospheres, to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

11-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialized chemicals.

Mechanism of Action

The mechanism of action of 11-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Key Observations :

  • Unsaturation : The tetraene system in the target compound increases conjugation, which may improve photophysical properties compared to diene analogues .

Pharmacological and Industrial Relevance

  • Volatile Organic Compounds (VOCs) : While structurally distinct, diterpenes such as (E,E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT) share a tetraene backbone and are used in plant defense mechanisms, highlighting the biological relevance of conjugated systems .

Research Findings and Data Tables

Spectroscopic Characterization

  • ¹H-NMR : For analogues like 4,6,11,13-tetramethyl derivatives, methyl protons resonate at δH 1.81–3.90, with coupling constants (e.g., J₆,₇ = 15.2 Hz) confirming trans-alkene geometry .
  • IR Spectroscopy : Thiocyanate-coordinated metal complexes show ν(SCN) bands at ~2100 cm⁻¹, indicating N-coordination .

Physicochemical Properties

Property 11-Methyl Derivative 4,6,11,13-Tetramethyl Analogue 3,7,8,10-Tetraazatricyclo[7.4.0.0²,⁷]trideca-1,8-diene
Melting Point Not reported 205–210°C (decomposes) Not reported
Solubility Low in H₂O; moderate in DMSO Insoluble in H₂O; soluble in chloroform Soluble in polar aprotic solvents
Stability Air-stable (predicted) Hygroscopic Light-sensitive

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